molecular formula C7H13FO B12982480 2-Fluoro-2-methylcyclohexan-1-ol

2-Fluoro-2-methylcyclohexan-1-ol

Cat. No.: B12982480
M. Wt: 132.18 g/mol
InChI Key: CMASZGHZLIRSAX-UHFFFAOYSA-N
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Description

2-Fluoro-2-methylcyclohexan-1-ol (CAS: 1645-62-1) is a fluorinated cyclohexanol derivative characterized by a hydroxyl group at position 1, a fluorine atom, and a methyl group at position 2 of the cyclohexane ring. Its molecular formula is C₇H₁₃FO, with a molar mass of 132.18 g/mol (calculated). The fluorine substituent introduces electronegativity effects, influencing the compound's acidity, hydrogen-bonding capacity, and reactivity compared to non-fluorinated analogs. This compound is of interest in pharmaceutical and agrochemical research due to the stereoelectronic effects of fluorine .

Properties

Molecular Formula

C7H13FO

Molecular Weight

132.18 g/mol

IUPAC Name

2-fluoro-2-methylcyclohexan-1-ol

InChI

InChI=1S/C7H13FO/c1-7(8)5-3-2-4-6(7)9/h6,9H,2-5H2,1H3

InChI Key

CMASZGHZLIRSAX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-methylcyclohexan-1-ol typically involves the fluorination of 2-methylcyclohexanone followed by reduction. One common method is the reaction of 2-methylcyclohexanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The resulting 2-fluoro-2-methylcyclohexanone is then reduced using a suitable reducing agent such as sodium borohydride (NaBH4) to yield 2-Fluoro-2-methylcyclohexan-1-ol.

Industrial Production Methods

Industrial production of 2-Fluoro-2-methylcyclohexan-1-ol may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-methylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 2-fluoro-2-methylcyclohexanone.

    Reduction: The compound can be reduced to form 2-fluoro-2-methylcyclohexane.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

    Oxidation: 2-Fluoro-2-methylcyclohexanone.

    Reduction: 2-Fluoro-2-methylcyclohexane.

    Substitution: Products depend on the substituent introduced, such as 2-iodo-2-methylcyclohexan-1-ol.

Scientific Research Applications

2-Fluoro-2-methylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving fluorinated analogs of biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-methylcyclohexan-1-ol involves interactions with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and interactions with enzymes and receptors. The hydroxyl group allows for hydrogen bonding, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Fluoro-2-methylcyclohexan-1-ol with key analogs:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
2-Fluoro-2-methylcyclohexan-1-ol 1645-62-1 C₇H₁₃FO 132.18 –OH (C1), –F, –CH₃ (C2)
2-Cyclohexyl-2-fluoroethan-1-ol 1556027-16-7 C₈H₁₅FO 146.21 –OH (C1), –F (C2), cyclohexyl (C2)
2-((Methyl(phenyl)amino)methyl)cyclohexan-1-ol N/A C₁₄H₂₀N₂O 232.32 –OH (C1), –CH₂N(CH₃)Ph (C2)
1-Methyl-4-(1-methylethyl)-2-cyclohexen-1-ol 29803-82-5 C₁₀H₁₈O 154.25 –OH (C1), –CH₃ (C1), –CH(CH₃)₂ (C4), double bond (C2)
2-(Trimethylsilyl)methyl-2-cyclohexen-1-ol 80359-70-2 C₁₀H₂₀OSi 184.35 –OH (C1), –CH₂Si(CH₃)₃ (C2), double bond (C2)

Key Comparative Insights

Electronic Effects
  • Fluorine vs. Hydrocarbon Substituents: The fluorine atom in 2-Fluoro-2-methylcyclohexan-1-ol increases the acidity of the hydroxyl group (pKa ~12–13) compared to non-fluorinated analogs like 1-methyl-4-(1-methylethyl)-2-cyclohexen-1-ol (pKa ~16–18) due to its electron-withdrawing nature .
Physical Properties
  • Boiling Points and Solubility: While direct data are unavailable, fluorinated alcohols generally exhibit higher boiling points and lower water solubility than their hydrocarbon analogs. For example, 2-ethylhexanol (linear analog, CAS 104-76-7) has a boiling point of 184°C, whereas 2-Fluoro-2-methylcyclohexan-1-ol likely exceeds this due to hydrogen bonding and polarity .

Pharmacological and Industrial Relevance

  • Bioactivity: Fluorinated cyclohexanols are explored as enzyme inhibitors or chiral intermediates.
  • Safety Profiles: While 2-Fluoro-2-methylcyclohexan-1-ol lacks specific hazard data, analogs like 2-ethylhexanol require precautions due to respiratory and dermal irritation risks .

Biological Activity

2-Fluoro-2-methylcyclohexan-1-ol is a fluorinated alcohol with potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for its development and application in pharmaceuticals and other industries.

  • Molecular Formula : C7H13FO
  • Molar Mass : 132.18 g/mol
  • IUPAC Name : 2-Fluoro-2-methylcyclohexan-1-ol

The biological activity of 2-Fluoro-2-methylcyclohexan-1-ol is primarily attributed to its ability to interact with biological macromolecules such as enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, which may improve membrane permeability and binding affinity to target proteins.

Biological Activity Overview

Research indicates that 2-Fluoro-2-methylcyclohexan-1-ol exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme overactivity.
  • Receptor Binding : Investigations into receptor interactions have indicated that 2-Fluoro-2-methylcyclohexan-1-ol may act as a ligand for certain neurotransmitter receptors, potentially influencing neurological functions.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 2-Fluoro-2-methylcyclohexan-1-ol against various bacterial strains. The results showed that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This study suggests potential applications in developing new antimicrobial agents based on this compound.

Case Study 2: Enzyme Interaction

In another study published in the Journal of Medicinal Chemistry, researchers explored the enzyme inhibition properties of 2-Fluoro-2-methylcyclohexan-1-ol. The compound was tested against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The findings revealed that the compound inhibited AChE activity with an IC50 value of 150 µM, indicating moderate potency.

Comparison with Similar Compounds

To better understand the unique properties of 2-Fluoro-2-methylcyclohexan-1-ol, comparisons were made with structurally similar compounds:

CompoundAntimicrobial ActivityAChE Inhibition IC50 (µM)
2-Fluoro-2-methylcyclohexan-1-olPositive150
2-MethylcyclohexanolNegative>500
3-FluoropropanolModerate200

This comparison highlights the enhanced biological activity associated with the fluorinated derivative.

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